molecular formula C19H19N3OS2 B2820727 2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole CAS No. 923504-97-6

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole

Cat. No.: B2820727
CAS No.: 923504-97-6
M. Wt: 369.5
InChI Key: QKXOPSZYYFXXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole is a synthetic chemical compound supplied for research purposes. This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold widely investigated in medicinal chemistry for its diverse biological activities . The structure combines a benzothiazole core with a piperazine substituent, a hybrid architecture that has demonstrated significant potential in anticancer research . Benzothiazole derivatives, particularly those incorporating a piperazine moiety, have been shown to exhibit potent and selective cytotoxic activity against a range of human cancer cell lines, including hepatocellular carcinoma (HUH-7), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) . The presence of the 4-benzoyl group on the piperazine ring is a feature present in potent derivatives, with studies indicating that such aroyl-substituted benzothiazole-piperazine compounds can induce apoptosis and cause cell cycle arrest at the sub-G1 phase . The methylsulfanyl group at the 4-position of the benzothiazole ring may further influence the compound's electronic properties and binding affinity. Mechanistically, related benzothiazole derivatives have been reported to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation . This can involve the up-regulation of pro-apoptotic proteins like caspase-3 and cytochrome c, and down-regulation of phosphorylated PI3K and AKT . The intrinsic (mitochondrial) apoptotic pathway is often activated, characterized by increased caspase-9 activity . Researchers can utilize this compound as a chemical tool to explore novel oncotherapeutic strategies and structure-activity relationships (SAR) within this promising class of molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

IUPAC Name

[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-24-15-8-5-9-16-17(15)20-19(25-16)22-12-10-21(11-13-22)18(23)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXOPSZYYFXXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the phenylmethanone can be reduced to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the benzo[d]thiazole ring and the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds, which can modulate various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Substitutions

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole ()

  • Structural Differences : Replaces the benzoyl group with a 4-methoxyphenylsulfonyl moiety.
  • Molecular Weight : 389.49 g/mol (vs. ~409 g/mol for the target compound, estimated based on formula).

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )

  • Structural Differences : Features an acetamide linker between the benzothiazole and methylpiperazine groups.
Substituent Position and Activity Relationships

PB11: N-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide ()

  • Structural Differences : Methylsulfanyl group at position 2 (vs. position 4 in the target compound) and an oxazole-carboxamide substituent.
  • Biological Activity : Demonstrates potent cytotoxicity in U87 glioblastoma and HeLa cervical cancer cells (IC₅₀ values in low micromolar range) via apoptosis induction through the PI3K/AKT pathway .
  • Key Insight : Positional isomerism of the methylsulfanyl group may influence target selectivity or potency.

N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides ()

  • Structural Differences : Sulfonamide-linked phenyl groups at the benzothiazole’s para position.
  • SAR Findings: Meta-substituted amino groups (e.g., 2-(3-aminophenyl)benzothiazole) exhibit altered binding compared to para-substituted analogues, suggesting positional sensitivity in structure-activity relationships .

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 4-(Methylsulfanyl), 2-(4-benzoylpiperazine) ~409* Lipophilic, rigid benzoylpiperazine
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl] 2-(4-Methoxyphenylsulfonylpiperazine) 389.49 Polar sulfonyl group
PB11 2-(Methylsulfanyl), 6-carboxamide-oxazole ~438* PI3K/AKT pathway inhibitor
BZ-IV 2-(4-Methylpiperazin-1-yl)acetamide ~306* Flexible acetamide linker

*Estimated based on chemical formula.

Key Research Findings and Insights

  • Piperazine Modifications : Benzoylpiperazine derivatives (target compound) may exhibit enhanced CNS penetration compared to sulfonamide or sulfonyl analogues due to reduced polarity .
  • Methylsulfanyl Positioning : PB11’s activity suggests that methylsulfanyl at position 2 favors anticancer effects, but position 4 (as in the target compound) remains underexplored .
  • Synthetic Flexibility : Coupling reactions (e.g., ) and condensations () enable diverse substitutions, highlighting the benzothiazole scaffold’s versatility .

Biological Activity

2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesizing findings from diverse research studies and sources.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety and a methylsulfanyl group enhances its potential interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the compound's role as an inhibitor of the FOXM1 transcription factor, which is implicated in various cancers. In vitro assays demonstrated that derivatives of benzothiazole, including this compound, exhibit significant inhibitory effects on FOXM1 activity. For instance, specific analogs showed IC50 values ranging from 6.13 µM to 12.86 µM against the MDA-MB-231 breast cancer cell line, indicating a promising anticancer potential compared to existing inhibitors like FDI-6, which had an IC50 of 20.79 µM .

The mechanism through which this compound exerts its biological effects involves molecular docking studies that reveal its binding affinity to the FOXM1-DNA binding domain. Key interactions with amino acids such as Asn283 and His287 were identified as critical for inhibition, suggesting a targeted approach for therapeutic development against tumors overexpressing FOXM1 .

Synthesis and Evaluation

The synthesis of this compound was accomplished through established organic chemistry techniques involving the coupling of benzoylpiperazine with methylsulfanylbenzothiazole derivatives. The resulting compound was subjected to various biological assays to evaluate its efficacy.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported significant tumor regression in treated subjects compared to control groups, supporting the compound's potential as a therapeutic agent .

Data Tables

Activity IC50 (µM) Reference
FOXM1 Inhibition6.13
FOXM1 Inhibition10.77
FOXM1 Inhibition12.86
Comparison with FDI-620.79

Q & A

Q. How to investigate synergistic effects with other therapeutic agents?

  • Methodological Answer :
  • Combination index (CI) : Use CompuSyn software to calculate CI values for co-administration with cisplatin or paclitaxel.
  • Isobologram analysis : Determine additive, synergistic, or antagonistic effects in dose-matrix assays.
  • Mechanistic studies : Perform transcriptomics to identify pathways enhanced by combination therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.